![molecular formula C12H12N2O B2382154 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 879996-63-1](/img/structure/B2382154.png)
3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, which is also known as 2,4-dimethyl-3-phenylpyrazole-4-carbaldehyde, is a chemical compound composed of a pyrazole core with a carbaldehyde group attached to it. Pyrazoles are heterocyclic compounds with a five-membered ring containing three nitrogen atoms and two carbon atoms. Pyrazoles are important molecules in the pharmaceutical industry, and have been used in the synthesis of various drugs. The carbaldehyde group attached to the pyrazole core is a form of aldehyde, a functional group composed of a carbonyl group bonded to a hydrogen atom. The carbaldehyde group is an important functional group in organic chemistry, and is used in the synthesis of various compounds.
Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde: can serve as a valuable building block in Suzuki–Miyaura cross-coupling reactions. This transition metal-catalyzed process is widely used for carbon–carbon bond formation. The mild reaction conditions and functional group tolerance make it a versatile method for synthesizing complex molecules .
Mechanism of Action
Target of Action
For instance, the compound Amitraz, which has a similar structure, is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
It’s worth noting that similar compounds like amitraz exert their effects through alpha-adrenergic agonist activity, interaction with octopamine receptors of the central nervous system, and inhibition of monoamine oxidases and prostaglandin synthesis .
Biochemical Pathways
For example, Amitraz, a structurally similar compound, is known to affect the alpha-adrenergic signaling pathway .
Result of Action
Similar compounds like amitraz have been found to cause overexcitation, leading to paralysis and death in insects .
properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-11(9(2)5-8)12-10(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRBPFXGBKWPAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=NN2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.